An In-depth Technical Guide to the Physical Properties of 2-Nitro-4-sulfamoylbenzoic Acid
An In-depth Technical Guide to the Physical Properties of 2-Nitro-4-sulfamoylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Characterizing a Niche Synthetic Intermediate
2-Nitro-4-sulfamoylbenzoic acid, identified by its CAS number 29092-31-7, is a highly functionalized aromatic compound. Its structure incorporates a carboxylic acid, a nitro group, and a sulfonamide moiety, making it a molecule of interest as a potential building block in medicinal chemistry and organic synthesis. The strategic placement of these functional groups—an electron-withdrawing nitro group ortho to the carboxylic acid and a sulfonamide group para to it—suggests its utility in creating complex molecular architectures for targeted therapeutic agents. The sulfonamide group, in particular, is a well-established pharmacophore found in a wide array of drugs.
This document is structured to empower researchers by explaining the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Section 1: Physicochemical Property Profile
Precise experimental data for 2-Nitro-4-sulfamoylbenzoic acid is sparse. The following table summarizes its fundamental identifiers and includes predicted values for key physical properties based on its chemical structure and data from closely related analogues. These predictions offer a valuable baseline for experimental design and analytical method development.
| Property | Value / Predicted Value | Source / Rationale |
| IUPAC Name | 2-Nitro-4-sulfamoylbenzoic acid | IUPAC Nomenclature |
| CAS Number | 29092-31-7 | Chemical Abstracts Service |
| Molecular Formula | C₇H₆N₂O₆S | - |
| Molecular Weight | 246.20 g/mol | - |
| Appearance | Expected to be an off-white to pale yellow crystalline solid. | Based on similar substituted nitrobenzoic acids.[1] |
| Melting Point | Not experimentally determined. Expected to be a relatively high-melting solid. | Aromatic carboxylic acids with multiple polar groups typically have high melting points. For comparison, 4-Sulfamoylbenzoic acid has a melting point of 285-295 °C.[2] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and methanol. | The presence of polar functional groups is offset by the rigid aromatic core. Structurally similar compounds are often poorly soluble in aqueous media.[1] |
| pKa (Predicted) | ~1.5 - 2.5 (Carboxylic Acid) ~9.0 - 10.0 (Sulfonamide) | The carboxylic acid pKa is significantly lowered by the strong electron-withdrawing effect of the ortho-nitro group.[3] The sulfonamide proton is weakly acidic, with a pKa typical for primary arylsulfonamides.[4] |
Section 2: Experimental Determination of Core Physical Properties
Given the absence of published data, empirical determination is essential. The following sections provide robust, step-by-step protocols for measuring the key physical properties of 2-Nitro-4-sulfamoylbenzoic acid.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range. The capillary method using a calibrated digital apparatus is the modern standard, offering precision and safety. The heating rate is the most critical parameter; a slow ramp rate (1-2 °C/minute) around the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
Experimental Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the sample of 2-Nitro-4-sulfamoylbenzoic acid is completely dry and finely powdered.
-
Obtain a glass capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end.[5][6]
-
The final packed sample height should be 2-3 mm to ensure uniform heat transfer.[5]
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid determination may be necessary to find this approximate range).
-
Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observe the sample through the magnified viewing port.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts and the entire sample is a clear liquid (the end of the melting range).
-
Report the result as a melting range (e.g., 188-190 °C). For a pure compound, this range should be narrow.
-
Equilibrium Solubility Determination
Expertise & Rationale: Solubility is a critical parameter in drug development, directly impacting absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[7] The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This requires adding excess solid to the solvent and allowing sufficient time (often 24-72 hours) for equilibrium to be reached under controlled temperature and agitation.[8] Subsequent quantification of the dissolved solute in a filtered aliquot, typically by HPLC, provides a precise and reliable measurement.
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2-Nitro-4-sulfamoylbenzoic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed vial in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study may be required.[9]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.[8] Centrifugation prior to filtration can also be employed to pellet the majority of the solid.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated, specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) at the specified temperature and in the specified solvent.[8]
-
pKa Determination
Expertise & Rationale: The acid dissociation constant (pKa) governs the extent of a molecule's ionization at a given pH. This is paramount for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For 2-Nitro-4-sulfamoylbenzoic acid, two ionizable protons exist: one on the carboxylic acid and one on the sulfonamide. Potentiometric titration is a highly reliable method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong base like NaOH) is added incrementally. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
Experimental Protocol: Potentiometric Titration
-
System Preparation:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).
-
Accurately prepare a solution of 2-Nitro-4-sulfamoylbenzoic acid of known concentration (e.g., 1-10 mM) in water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer. If necessary, acidify the solution with a small amount of strong acid (e.g., HCl) to ensure the analyte is fully protonated at the start.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments (e.g., 0.05 or 0.1 mL) using a burette or automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[10]
-
Continue the titration well past the equivalence point(s), identified by a sharp change in pH.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (often found by taking the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point (i.e., the pH at the point where half the volume of titrant required to reach the first equivalence point has been added).
-
The first pKa observed will correspond to the more acidic carboxylic acid proton, and the second, higher pKa will correspond to the sulfonamide proton.
-
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from [Link]
-
Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved from [Link]
-
Pharmacoder. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved from [Link]
-
Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]
-
ChemSrc. (2025, August 27). 2-nitro-4-sulfamoyl-benzoic acid amide. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
-
ChemBK. (2022, October 16). 4-Sulfamoylbenzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carzenide | 138-41-0 [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-nitro-4-sulfamoyl-benzoic acid amide | CAS#:860723-63-3 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]
